molecular formula C16H10N2OS B11846830 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one

1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one

Cat. No.: B11846830
M. Wt: 278.3 g/mol
InChI Key: YXZKKRKYCBZEPX-UHFFFAOYSA-N
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Description

1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one is a complex heterocyclic compound that combines an indeno-thiophene core with an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indene and thiophene, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

  • 1-Amino-3-(pyridin-2-yl)-8H-indeno[1,2-c]thiophen-8-one
  • 1-Amino-3-(pyridin-3-yl)-8H-indeno[1,2-c]thiophen-8-one
  • 1-Amino-3-(pyridin-5-yl)-8H-indeno[1,2-c]thiophen-8-one

Uniqueness: 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyridine ring can significantly affect the compound’s electronic properties and its ability to participate in various chemical reactions .

Properties

Molecular Formula

C16H10N2OS

Molecular Weight

278.3 g/mol

IUPAC Name

3-amino-1-pyridin-4-ylindeno[1,2-c]thiophen-4-one

InChI

InChI=1S/C16H10N2OS/c17-16-13-12(10-3-1-2-4-11(10)14(13)19)15(20-16)9-5-7-18-8-6-9/h1-8H,17H2

InChI Key

YXZKKRKYCBZEPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(SC(=C3C2=O)N)C4=CC=NC=C4

Origin of Product

United States

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